An In-depth Technical Guide to Cbz-NH-PEG3-C2-acid: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Cbz-NH-PEG3-C2-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Cbz-NH-PEG3-C2-acid, a bifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, provides established experimental protocols for its use, and illustrates its role in modern therapeutic modalities.
Core Chemical Identity and Properties
Cbz-NH-PEG3-C2-acid, systematically named 3-(2-(2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)ethoxy)propanoic acid, is a versatile heterobifunctional linker. It features a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other, separated by a triethylene glycol (PEG3) spacer. This structure imparts a unique combination of stability, reactivity, and hydrophilicity, making it an invaluable tool in the synthesis of complex biomolecules.
The Cbz group offers a stable protecting group for the amine functionality, which can be selectively removed under specific conditions, such as catalytic hydrogenolysis or strong acidic cleavage, allowing for subsequent conjugation steps. The terminal carboxylic acid can be readily activated to form a stable amide bond with primary amine groups on therapeutic agents, targeting ligands, or other molecules of interest. The hydrophilic PEG3 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, can reduce immunogenicity, and provides spatial separation between the conjugated moieties.
Physicochemical and Biological Properties
The following tables summarize the key quantitative data for Cbz-NH-PEG3-C2-acid.
| Identifier | Value | Source |
| IUPAC Name | 3-(2-(2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)ethoxy)propanoic acid | - |
| Molecular Formula | C17H25NO7 | [1] |
| Molecular Weight | 355.38 g/mol | [2] |
| CAS Number | 1310327-18-4 | [1][2] |
| SMILES | O=C(OCC1=CC=CC=C1)NCCOCCOCCOCCC(O)=O | [1][2] |
| InChI Key | SBHUTZVKPJPFBD-UHFFFAOYSA-N | [3] |
| Property | Value | Notes |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | Typically ≥98% | [1] |
| Density | ~1.197 g/cm³ | Predicted value[2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [2] |
Applications in Research and Drug Development
The bifunctional nature of Cbz-NH-PEG3-C2-acid makes it a cornerstone in the construction of various bioconjugates.
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PROTACs (Proteolysis-Targeting Chimeras): This molecule is widely used as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The Cbz-NH-PEG3-C2-acid linker connects the target-binding ligand and the E3 ligase-binding ligand.
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Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to an antibody, facilitating targeted delivery to cancer cells.[3]
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Peptide and Peptidomimetic Synthesis: It serves as a building block for creating modified peptides with enhanced properties.[3]
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Targeted Drug Delivery: The linker can conjugate drugs to targeting moieties like antibodies or small molecules, concentrating the therapeutic effect at the site of disease and minimizing off-target side effects.[3]
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Nanoparticle Functionalization: Covalent attachment of Cbz-NH-PEG3-C2-acid to nanoparticle surfaces enhances their stability, biocompatibility, and circulation time for applications in drug delivery and medical imaging.[3]
Experimental Protocols
The following are detailed methodologies for the key chemical transformations involving Cbz-NH-PEG3-C2-acid.
Amide Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid moiety of Cbz-NH-PEG3-C2-acid and its subsequent coupling to a primary amine-containing molecule (R-NH2).
Materials:
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Cbz-NH-PEG3-C2-acid
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Amine-containing molecule (R-NH2)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Solution: 1 M Hydroxylamine hydrochloride, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
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Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of Cbz-NH-PEG3-C2-acid, EDC, and NHS in anhydrous DMF or DMSO.
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Activation:
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Dissolve Cbz-NH-PEG3-C2-acid (1 equivalent) in Activation Buffer.
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Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling:
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Dissolve the amine-containing molecule (R-NH2) (1 to 1.2 equivalents) in Coupling Buffer.
-
Add the R-NH2 solution to the activated linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as reverse-phase HPLC or size-exclusion chromatography.
Cbz Deprotection via Catalytic Hydrogenolysis
This protocol outlines the removal of the Cbz protecting group to yield a free primary amine.
Materials:
-
Cbz-protected conjugate
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Palladium on carbon (Pd/C), 10% w/w
-
Methanol (MeOH) or Ethanol (EtOH)
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Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected conjugate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine conjugate. Further purification can be performed by chromatography if necessary.
Mandatory Visualizations
The following diagrams illustrate the key workflows and applications of Cbz-NH-PEG3-C2-acid.
